molecular formula C15H18BrNO B8534858 Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine

Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine

Cat. No.: B8534858
M. Wt: 308.21 g/mol
InChI Key: FEXLRNLRZGRQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine is a useful research compound. Its molecular formula is C15H18BrNO and its molecular weight is 308.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18BrNO

Molecular Weight

308.21 g/mol

IUPAC Name

6-bromo-4'-methoxyspiro[3H-indene-2,1'-cyclohexane]-1-imine

InChI

InChI=1S/C15H18BrNO/c1-18-12-4-6-15(7-5-12)9-10-2-3-11(16)8-13(10)14(15)17/h2-3,8,12,17H,4-7,9H2,1H3

InChI Key

FEXLRNLRZGRQAV-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CC3=C(C2=N)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(5′-bromo-4-methoxyspiro[cyclohexane-1,2′-indene]-3′(1′H)-ylidene)-2-methylpropane-2-sulfinamide (Example 19 Step 1, mixture of isomers, 2 g, 4.85 mmol) in anhydrous 1,4-dioxane (25 mL) was added 4M HCl in 1,4-dioxane (12.12 mL, 48.50 mmol). A white precipitate was formed immediately and the resulting cloudy mixture was stirred under a nitrogen atmosphere at r.t. for 90 min. Et2O (30 mL) was added and the solid was filtered off and washed with Et2O. The solid was partitioned between DCM (40 mL) and sat. aq. NaHCO3 (40 mL). The phases were separated and the organic layer concentrated. The crude title compound (1.41 g) was used directly in the next step. MS (EI) m/z 307 M+.
Name
N-(5′-bromo-4-methoxyspiro[cyclohexane-1,2′-indene]-3′(1′H)-ylidene)-2-methylpropane-2-sulfinamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.12 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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